molecular formula C8H15N3O2 B2982065 (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide CAS No. 1909294-89-8

(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide

Cat. No. B2982065
CAS RN: 1909294-89-8
M. Wt: 185.227
InChI Key: VKAKOUNSPUFPLF-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide is a versatile chemical compound used in scientific research for its diverse applications in drug development and material synthesis. Its unique structure offers potential for creating novel compounds with enhanced properties. The molecular formula of this compound is C8H15N3O2 .


Molecular Structure Analysis

The molecular structure of (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide is unique and offers potential for creating novel compounds with enhanced properties. The molecular formula of this compound is C8H15N3O2 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The study by Keivanloo et al. (2010) explored the synthesis of N-substituted pyrrolo[2,3-b]quinoxaline-2-carbaldehydes through a reaction involving morpholine, demonstrating the utility of morpholine derivatives in synthesizing complex heterocyclic compounds with potential applications in various chemical syntheses (Keivanloo et al., 2010).
  • Research by Zaki et al. (2014) on morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives showcased their potential in developing novel chemical entities through the manipulation of carbohydrazide structures, highlighting the adaptability of such frameworks in organic chemistry (Zaki et al., 2014).

Medicinal Chemistry and Biological Activity

  • Muhammad et al. (2017) synthesized new morpholine-based heterocycles and evaluated them for antitumor activity, demonstrating the significance of morpholine derivatives in the development of potential anticancer agents (Muhammad et al., 2017).
  • Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives, underscoring their potential as leads for developing new antimicrobial agents (Bektaş et al., 2012).

properties

IUPAC Name

(3S,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-10-8(12)7-4-11-3-1-2-6(11)5-13-7/h6-7H,1-5,9H2,(H,10,12)/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAKOUNSPUFPLF-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CO[C@@H](CN2C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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